An In-depth Technical Guide to 4-Methylsulfonyl-2-nitrotoluene (CAS: 1671-49-4)
An In-depth Technical Guide to 4-Methylsulfonyl-2-nitrotoluene (CAS: 1671-49-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods for 4-Methylsulfonyl-2-nitrotoluene. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting clear, actionable data and methodologies.
Core Properties
4-Methylsulfonyl-2-nitrotoluene is a substituted aromatic compound with the chemical formula C₈H₉NO₄S.[1][2] It is also known by several synonyms, including 2-Nitro-4-methylsulfonyltoluene and Methyl 3-nitro-p-tolyl sulfone.[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and herbicides.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Methylsulfonyl-2-nitrotoluene.
| Property | Value | Source |
| Molecular Weight | 215.23 g/mol | [1][2] |
| Melting Point | 120-121 °C | [3][4][5] |
| Boiling Point | 387.8 °C at 760 mmHg (Predicted) | [3][4][5] |
| Density | 1.350 g/cm³ (Predicted) | [3][4][5] |
| Water Solubility | 370 mg/L at 25 °C | [3][6] |
| LogP | 1.04 | [1] |
| Appearance | White to off-white solid | [3] |
Spectral Data
While specific spectral data was not detailed in the immediate search results, analysis of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Synthesis Protocols
4-Methylsulfonyl-2-nitrotoluene is primarily synthesized through the nitration of p-toluenesulfonyl methyl ether or related precursors. The following protocols are based on methodologies described in patent literature.
Method 1: Sulfonation and Acyl-Chlorination Route
This method involves a multi-step synthesis starting from 2-nitrotoluene.
Experimental Workflow
Caption: Synthesis of 4-Methylsulfonyl-2-nitrotoluene from 2-nitrotoluene.
Protocol:
-
Sulfonation: 2-Nitrotoluene is reacted with chlorosulfonic acid.[7] The molar ratio of chlorosulfonic acid to 2-nitrotoluene is typically between 0.95:1 and 1.50:1.[7]
-
Acyl-Chlorination: A catalyst and thionyl chloride are added to the reaction mixture to produce 3-nitro-4-methylbenzene sulfonyl chloride.[7]
-
Final Reaction: The intermediate, 3-nitro-4-methylbenzene sulfonyl chloride, is then reacted with sodium sulfite and sodium carbonate.[7] This reaction is typically carried out by dissolving the reagents in water and slowly adding the sulfonyl chloride at a temperature of 0-60 °C, followed by a reaction period at 20-55 °C.[7]
Method 2: Catalytic Nitration using Solid Super-strong Acid
This method utilizes a solid super-strong acid as a catalyst for the nitration of p-methylsulfonyl toluene.
Experimental Workflow
Caption: Synthesis of 4-Methylsulfonyl-2-nitrotoluene via catalytic nitration.
Protocol:
-
Catalyst and Reagent Preparation: Concentrated nitric acid is added to a reaction vessel cooled in an ice bath, followed by the addition of a solid super-strong acid catalyst. Acetic anhydride is then added dropwise, and the mixture is stirred for 20-60 minutes.
-
Nitration Reaction: A solution of p-methylsulfonyl toluene in an organic solvent (such as dichloromethane, dichloroethane, chloroform, or carbon tetrachloride) is added dropwise to the reaction mixture. The reaction is stirred for 2 to 20 hours at a temperature of 10-40 °C.
-
Work-up and Purification: The solid catalyst is removed by filtration. The organic solvent is removed from the filtrate by distillation under reduced pressure. Water is added to the residue, and the solid product is collected by filtration, washed with water, and dried to yield 2-nitro-4-methylsulfonyl toluene.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of 4-Methylsulfonyl-2-nitrotoluene.
Reverse-Phase HPLC
A reverse-phase HPLC method can be employed for the separation and quantification of 4-Methylsulfonyl-2-nitrotoluene.[1][8]
Experimental Parameters
| Parameter | Description |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Note | For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][8] |
Experimental Workflow
Caption: Analytical workflow for the HPLC analysis of 4-Methylsulfonyl-2-nitrotoluene.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the direct biological activity or the involvement of 4-Methylsulfonyl-2-nitrotoluene in specific cellular signaling pathways. Its primary documented role is that of a chemical intermediate in the synthesis of other compounds, such as the herbicide mesotrione.[7]
While nitroaromatic compounds as a class can exhibit biological effects, it is not possible to extrapolate these general activities to 4-Methylsulfonyl-2-nitrotoluene without specific experimental evidence. Researchers investigating the biological effects of this compound would need to conduct initial screening assays to identify potential targets and pathways.
Safety and Handling
4-Methylsulfonyl-2-nitrotoluene is classified as harmful if swallowed and may cause an allergic skin reaction.[9][10] It is also suspected of damaging fertility.[9][10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 4-Methylsulfonyl-2-nitrotoluene | SIELC Technologies [sielc.com]
- 2. scbt.com [scbt.com]
- 3. 2-Nitro-4-methylsulfonyltoluene | 1671-49-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. Cas 1671-49-4,2-Nitro-4-methylsulfonyltoluene | lookchem [lookchem.com]
- 7. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]
- 8. Separation of 4-Methylsulfonyl-2-nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 4-Mesyl-2-nitrotoluene | C8H9NO4S | CID 687125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Methylsulfonyl-2-nitrotoluene, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]





